4-Amino-2,2-dimethyl-3-pentanone Hydrochloride
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Overview
Description
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is an organic compound with the molecular formula C7H15NOClH It is a derivative of 3-pentanone, where the ketone group is substituted with an amino group and a hydrochloride salt is formed
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride typically involves the reaction of 2,2-dimethyl-3-pentanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the amino derivative, and the subsequent formation of the hydrochloride salt. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modifying the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-pentanone: A ketone with a similar structure but lacking the amino group.
2,4-Dimethyl-3-pentanone: Another ketone with a different substitution pattern.
4-Amino-2,2-dimethyl-3-pentanone: The free base form without the hydrochloride salt.
Uniqueness
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
4-amino-2,2-dimethylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(8)6(9)7(2,3)4;/h5H,8H2,1-4H3;1H |
InChI Key |
AJIFQEFTVRTHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C)(C)C)N.Cl |
Origin of Product |
United States |
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